molecular formula C22H20FN3O5S B2479240 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1223772-07-3

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2479240
CAS No.: 1223772-07-3
M. Wt: 457.48
InChI Key: BRRIIPQEPBEMHL-UHFFFAOYSA-N
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Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound often utilized in various scientific research fields. Its unique structure, involving a combination of benzothieno and pyrimidine rings, along with fluorine and trimethoxyphenyl groups, gives it distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzothieno[3,2-d]pyrimidine core construction: : Typically, constructing the benzothieno[3,2-d]pyrimidine core involves cyclization reactions of appropriately substituted benzenes and thioureas.

  • Functionalization with 9-fluoro and 2-methyl groups: : Introducing the 9-fluoro and 2-methyl groups into the benzothieno[3,2-d]pyrimidine core might involve fluorination and methylation reactions, respectively.

  • Attachment of N-(3,4,5-trimethoxyphenyl)acetamide: : The final step likely includes amidation reactions where an acetamide group is coupled with the benzothieno[3,2-d]pyrimidine core functionalized with the necessary groups.

Industrial Production Methods

Industrial production might involve scaling up the above synthetic steps with optimizations like flow chemistry to enhance yields, reduce reaction times, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions primarily at the methoxy groups.

  • Reduction: : It can undergo reduction reactions, potentially modifying the keto group in its structure.

  • Substitution: : Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as KMnO₄, H₂O₂ in acidic or basic conditions.

  • Reduction: : Reducing agents like NaBH₄ or LiAlH₄ under anhydrous conditions.

  • Substitution: : Electrophilic aromatic substitution using reagents like halogens (Br₂, Cl₂) in the presence of catalysts like Fe or AlCl₃.

Major Products

The products formed will largely depend on the specific reagents and conditions used:

  • Oxidation: : Possible formation of carboxylic acids or aldehydes.

  • Reduction: : Formation of alcohols or alkanes.

  • Substitution: : Introduction of substituent groups like halogens, alkyl, or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, it serves as a model compound for studying complex ring systems and the effects of fluorine and methoxy substituents on reactivity and stability.

Biology and Medicine

This compound might exhibit interesting biological activity due to its structural motifs, potentially acting as an enzyme inhibitor or receptor modulator, useful in medicinal chemistry for developing new therapeutic agents.

Industry

In industry, derivatives of this compound could be used in the development of new materials or as intermediates in organic synthesis.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom and trimethoxyphenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

  • 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The presence of both the fluorine atom and the trimethoxyphenyl group in 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide makes it unique compared to its analogs. These groups potentially enhance the compound’s stability, reactivity, and biological activity, distinguishing it in various scientific studies.

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Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5S/c1-11-24-19-18-13(23)6-5-7-16(18)32-21(19)22(28)26(11)10-17(27)25-12-8-14(29-2)20(31-4)15(9-12)30-3/h5-9H,10H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRIIPQEPBEMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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